3-(1H-Pyrazol-3-yl)propiolic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H4N2O2 |
|---|---|
Molecular Weight |
136.11 g/mol |
IUPAC Name |
3-(1H-pyrazol-5-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C6H4N2O2/c9-6(10)2-1-5-3-4-7-8-5/h3-4H,(H,7,8)(H,9,10) |
InChI Key |
BXZCRVJFMIHQLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1)C#CC(=O)O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of 3 1h Pyrazol 3 Yl Propiolic Acid
Reactivity of the Alkyne Moiety
The carbon-carbon triple bond in 3-(1H-pyrazol-3-yl)propiolic acid is a hub of chemical reactivity, readily participating in a variety of addition and cycloaddition reactions.
Click Chemistry Applications (e.g., Huisgen Cycloadditions)
The alkyne functionality of this compound makes it an excellent substrate for click chemistry, particularly the Huisgen 1,3-dipolar cycloaddition. wikipedia.orgwikipedia.orgorganic-chemistry.org This reaction involves the [3+2] cycloaddition of the alkyne with an azide (B81097) to form a stable 1,2,3-triazole ring. The reaction can be performed under thermal conditions, often yielding a mixture of regioisomers. wikipedia.org However, the copper(I)-catalyzed version of this reaction (CuAAC) offers high regioselectivity, exclusively affording the 1,4-disubstituted triazole. wikipedia.org This high degree of control and the mild reaction conditions make the CuAAC a premier example of a click reaction. wikipedia.org
The pyrazole (B372694) moiety can influence the reactivity of the alkyne in these cycloadditions. The reaction of 1,3-dipoles with alkynes is a well-established method for the synthesis of various five-membered heterocycles, including pyrazole derivatives themselves. nih.gov
Table 1: Huisgen Cycloaddition of Propiolic Acid Derivatives
| Alkyne Derivative | Azide | Catalyst | Product | Reference |
| General Alkyne | Organic Azide | Heat (98 °C) | Mixture of 1,4- and 1,5-triazoles | wikipedia.org |
| Terminal Alkyne | Organic Azide | Copper(I) | 1,4-disubstituted 1,2,3-triazole | wikipedia.org |
Metal-Catalyzed Transformations Involving the Triple Bond
The triple bond of this compound is susceptible to a range of metal-catalyzed transformations. Silver(I) triflate has been shown to catalyze the intramolecular heteroannulation of pyrazole-tethered propargylamides, which are derivatives of propiolic acids. beilstein-journals.org This reaction proceeds via π-coordination of the silver catalyst to the triple bond, which activates it for nucleophilic attack by the pyrazole nitrogen in a 7-endo-dig fashion to form a seven-membered ring. beilstein-journals.org
Palladium catalysts are also employed in reactions involving propiolic acid derivatives. For instance, palladium-catalyzed reactions of aryl halides with propiolic acid can lead to the formation of symmetrical and unsymmetrical diaryl alkynes. rsc.org Furthermore, palladium catalysis can be used for the addition of carboxylic acids to internal alkynes, forming linear allylic esters. nih.gov
Table 2: Metal-Catalyzed Reactions of Propiolic Acid Derivatives
| Propiolic Acid Derivative | Metal Catalyst | Reactant(s) | Product Type | Reference |
| Pyrazole-tethered propargylamide | Silver(I) triflate | - | Pyrazolo[1,5-a] tubitak.gov.trlibretexts.orgdiazepine | beilstein-journals.org |
| Propiolic acid | Palladium | Aryl halide | Diaryl alkyne | rsc.org |
| Internal alkyne | Palladium | Carboxylic acid | Linear allylic ester | nih.gov |
Nucleophilic and Electrophilic Additions to the Alkyne
The electron-withdrawing nature of the adjacent carboxylic acid and pyrazole ring renders the alkyne of this compound susceptible to nucleophilic attack. acs.org In general, alkynes conjugated with electron-withdrawing groups are excellent Michael acceptors. acs.org Softer nucleophiles, such as thiols, amines, and alcohols, can add to the acetylenic moiety in a 1,4-conjugate addition. acs.orgnih.gov This reactivity is a cornerstone of "click" nucleophilic conjugate additions. acs.orgnih.gov
Alkynes also undergo electrophilic addition reactions, although they are generally less reactive than alkenes towards electrophiles. libretexts.org The addition of hydrogen halides (HX) to alkynes, for instance, typically follows Markovnikov's rule, with the hydrogen adding to the less substituted carbon. libretexts.orgbyjus.com The reaction proceeds through a vinylic carbocation intermediate, which is less stable than a corresponding alkyl carbocation. youtube.com The addition of halogens (X₂) to alkynes also occurs, leading to dihaloalkene products. libretexts.org The mechanism involves the formation of a cyclic halonium ion intermediate.
Reactivity of the Carboxylic Acid Group
The carboxylic acid functionality of this compound exhibits typical reactions such as esterification and amidation, and can also participate in decarboxylative pathways.
Esterification and Amidation Reactions
The carboxylic acid group of this compound can be readily converted to its corresponding esters and amides. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The reactivity of the alcohol generally follows the order of 1-butanol (B46404) > 1-propanol (B7761284) > ethanol (B145695) > 2-propanol, with reactivity decreasing with increased steric hindrance. ceon.rs The synthesis of the methyl ester of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid has been reported, demonstrating the feasibility of this transformation. nih.gov
Amidation reactions involve the coupling of the carboxylic acid with an amine. These reactions often require the use of a coupling agent, such as ethyl chloroformate, to activate the carboxylic acid. tubitak.gov.trtubitak.gov.tr For instance, amide derivatives of 3-[1-(3-pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acids have been synthesized by treating the corresponding carboxylic acid with various amines in the presence of triethylamine (B128534) and ethyl chloroformate. tubitak.gov.trtubitak.gov.tr
Table 3: Esterification and Amidation of Pyrazole Carboxylic Acid Derivatives
| Carboxylic Acid Derivative | Reagent | Catalyst/Coupling Agent | Product Type | Reference |
| Propanoic acid | 1-Propanol | H₂SO₄ | Propyl propanoate | ceon.rs |
| 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid | Methanol | Not specified | Methyl ester | nih.gov |
| 3-[1-(3-Pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acid | Various amines | Ethyl chloroformate | Amide | tubitak.gov.trtubitak.gov.tr |
Decarboxylative Pathways and Their Mechanisms
Propiolic acids can undergo decarboxylation, particularly under metal catalysis. Transition-metal-catalyzed decarboxylative coupling reactions of alkynyl carboxylic acids have emerged as a powerful tool in organic synthesis. rsc.org For example, copper-catalyzed decarboxylative coupling of aryl propiolic acids with terminal alkynes can be used to synthesize unsymmetrical diynes. rsc.org The proposed mechanism for some decarboxylative couplings involves the formation of an alkynyl metal species after decarboxylation, which then participates in subsequent coupling reactions. rsc.org In the absence of a metal catalyst, the decarboxylation of propiolic acid itself to form acetylene (B1199291) is a known reaction, though it typically requires harsh conditions. The presence of phosphates has been shown to facilitate the reaction of acetylene dicarboxylic acid with urea (B33335) to form uracil, suggesting a potential role for phosphate (B84403) in promoting decarboxylation and subsequent reactions in a prebiotic context. nih.gov
Acid-Base Properties in Reaction Media
The acid-base characteristics of this compound are multifaceted, owing to the presence of both an acidic carboxylic acid group and a pyrazole ring which contains both an acidic N-H proton and a basic sp2-hybridized nitrogen atom.
The pyrazole ring itself is a weak base, with the pKa of its conjugate acid being approximately 2.5. masterorganicchemistry.com The pyridine-like nitrogen (N2) is the site of protonation. However, the presence of the electron-withdrawing propiolic acid substituent at the C3 position is expected to decrease the electron density on the pyrazole ring, thereby reducing the basicity of the N2 nitrogen. Conversely, the acidity of the pyrrole-like N-H proton at the N1 position is anticipated to be enhanced. nih.gov
The amphoteric nature of this molecule allows it to react with both acids and bases, and the specific reaction conditions will determine which functional group participates in the reaction. nih.gov This dual reactivity is a key feature in its synthetic applications.
Table 1: Predicted Acid-Base Properties of this compound
| Functional Group | Predicted Behavior in Acidic Media | Predicted Behavior in Basic Media |
| Carboxylic Acid | Remains protonated | Readily deprotonated to form a carboxylate |
| Pyrazole N-H | Remains protonated | Can be deprotonated in strongly basic conditions |
| Pyrazole N2 | Can be protonated | Remains unprotonated |
Reactivity of the Pyrazole Heterocycle
The pyrazole ring in this compound is an aromatic system, which influences its reactivity. The presence of two nitrogen atoms within the ring and the substituents attached to it dictate the outcomes of various chemical transformations.
Electrophilic Aromatic Substitution on the Pyrazole Ring
Electrophilic aromatic substitution (EAS) is a characteristic reaction of the pyrazole ring. Due to the electronic nature of the two nitrogen atoms, the C4 position is the most electron-rich and, therefore, the preferred site for electrophilic attack. researchgate.net The general mechanism for EAS involves the initial attack of the aromatic ring on an electrophile, leading to a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com
In the case of this compound, the propiolic acid group at the C3 position is electron-withdrawing, which deactivates the pyrazole ring towards electrophilic attack. However, substitution is still expected to occur predominantly at the C4 position. Common electrophilic substitution reactions for pyrazoles include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration would likely proceed using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the C4 position.
Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | 3-(4-Nitro-1H-pyrazol-3-yl)propiolic acid |
| Bromination | Br₂, FeBr₃ | 3-(4-Bromo-1H-pyrazol-3-yl)propiolic acid |
| Chlorination | Cl₂, AlCl₃ | 3-(4-Chloro-1H-pyrazol-3-yl)propiolic acid |
N-Functionalization of the Pyrazole Nitrogen Atoms
The nitrogen atoms of the pyrazole ring are nucleophilic and can be functionalized through reactions like alkylation and acylation. In an unsymmetrically substituted pyrazole such as this compound, N-functionalization can lead to a mixture of two regioisomers: the N1 and N2 substituted products.
The regioselectivity of N-alkylation is influenced by both steric and electronic factors. Generally, in the presence of a base, the less sterically hindered nitrogen atom is favored for alkylation. acs.org Given the proximity of the propiolic acid group to the N2-position, it is plausible that alkylation would preferentially occur at the more accessible N1-position. nih.gov The use of different alkylating agents and reaction conditions can be employed to control the regioselectivity. For example, using a bulky alkylating agent would further favor substitution at the N1 position.
Acylation of the pyrazole nitrogen is another common transformation. Similar to alkylation, the reaction can proceed at either nitrogen, and the regiochemical outcome can be influenced by the reaction conditions and the nature of the acylating agent.
Derivatization Strategies for Enhancing Molecular Complexity
The structure of this compound offers multiple handles for derivatization to create more complex molecules with potential applications in various fields, including medicinal chemistry and materials science.
The carboxylic acid group can be converted into a wide range of other functional groups. For instance, it can be transformed into esters, amides, or acid chlorides. nih.gov These derivatives can then undergo further reactions. For example, an amide derivative could be synthesized by reacting the carboxylic acid with an amine in the presence of a coupling agent.
The alkyne moiety of the propiolic acid is another site for derivatization. It can participate in various addition reactions, such as hydrogenation to form the corresponding alkene or alkane. It can also undergo cycloaddition reactions. For example, a Huisgen 1,3-dipolar cycloaddition with an azide would lead to the formation of a triazole ring, a valuable pharmacophore.
The pyrazole ring itself can be further functionalized. As discussed, electrophilic substitution at the C4 position can introduce new substituents. Cross-coupling reactions, such as Suzuki or Heck couplings, could be employed if a halo-substituted derivative (e.g., 3-(4-bromo-1H-pyrazol-3-yl)propiolic acid) is first prepared.
Table 3: Potential Derivatization Strategies for this compound
| Functional Group | Derivatization Reaction | Resulting Structure |
| Carboxylic Acid | Esterification with an alcohol | Ester derivative |
| Carboxylic Acid | Amidation with an amine | Amide derivative |
| Alkyne | Catalytic Hydrogenation | Alkene or Alkanoic acid derivative |
| Alkyne | Click Chemistry (with an azide) | Triazole-substituted pyrazole |
| Pyrazole C4-H | Nitration | 4-Nitro-pyrazole derivative |
Mechanistic Investigations of Key Transformations
Understanding the reaction mechanisms is crucial for predicting and controlling the outcomes of chemical transformations involving this compound.
The mechanism of electrophilic aromatic substitution on the pyrazole ring proceeds through a well-established pathway involving the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The attack of the electrophile at the C4 position is favored due to the greater stability of the resulting intermediate compared to attack at other positions.
The N-alkylation of pyrazoles under basic conditions typically follows an S_N2 mechanism. The base first deprotonates the pyrazole N-H to form a pyrazolate anion, which then acts as a nucleophile and attacks the alkylating agent. The regioselectivity, as mentioned earlier, is a result of the interplay between the nucleophilicity of the two nitrogen atoms and steric hindrance. nih.gov
The mechanisms of reactions involving the propiolic acid moiety are also of significant interest. For example, the addition of nucleophiles to the alkyne can proceed via different pathways depending on the nucleophile and the reaction conditions. In a Michael-type addition, a nucleophile would attack one of the sp-hybridized carbons of the alkyne, with the regioselectivity being influenced by the electronic effects of the pyrazole and carboxylic acid groups. Mechanistic studies on the formation of pyrazoles from acetylenic ketones and hydrazines have shown that the reaction proceeds through a cyclocondensation pathway.
Spectroscopic and Structural Elucidation of 3 1h Pyrazol 3 Yl Propiolic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon and proton environments within a molecule.
Proton NMR (¹H NMR) for Proton Environment Analysis
The ¹H NMR spectrum of 3-(1H-Pyrazol-3-yl)propiolic acid is expected to show distinct signals corresponding to the protons on the pyrazole (B372694) ring, the carboxylic acid proton, and the pyrazole N-H proton.
The pyrazole ring itself has a unique tautomeric nature where the N-H proton can reside on either nitrogen atom. This rapid exchange often results in the equivalence of the C3 and C5 positions. In the case of a 3-substituted pyrazole, this means the protons at position 5 (H5) and position 4 (H4) will be observed. The H4 proton typically appears as a triplet (or a doublet of doublets) due to coupling with both the H5 and N-H protons, while the H5 proton appears as a doublet. The N-H proton signal is often broad and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.
The carboxylic acid proton (-COOH) is characteristically found far downfield, usually as a broad singlet, due to its acidic nature.
Expected ¹H NMR Chemical Shifts:
The expected chemical shifts for the protons of this compound are based on data from unsubstituted pyrazole and various propiolic acid derivatives. rsc.orgreddit.com
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H4 (Pyrazole) | ~6.3-6.9 | Doublet | Coupled to H5. |
| H5 (Pyrazole) | ~7.6-8.2 | Doublet | Coupled to H4. |
| N-H (Pyrazole) | Variable (e.g., 10-13) | Broad Singlet | Position and broadening are solvent/concentration dependent. |
| O-H (Carboxylic Acid) | >10 (e.g., 10-13) | Broad Singlet | Highly deshielded and subject to exchange. |
This table is generated based on typical values for pyrazole reddit.com and carboxylic acid moieties and may not represent experimentally verified data for the specific compound.
For derivatives such as 3-(1-Methyl-1H-pyrazol-3-yl)propiolic acid , the spectrum would change accordingly. sigmaaldrich.comuni.lu The broad N-H signal would be absent, replaced by a sharp singlet for the N-methyl (N-CH₃) group, typically appearing around 3.7-4.0 ppm. uni.lu
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, this includes two carbons from the pyrazole ring, two from the alkyne group, and the carboxyl carbon.
The carbons of the pyrazole ring (C3, C4, and C5) have characteristic chemical shifts. The substituted carbon (C3) will be significantly affected by the propiolic acid group. The two sp-hybridized carbons of the alkyne linker (Cα and Cβ) are expected in the range of 70-90 ppm. The carbonyl carbon (C=O) of the carboxylic acid is typically found in the highly deshielded region of 150-180 ppm. rsc.org
Expected ¹³C NMR Chemical Shifts:
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| C3 (Pyrazole) | ~140-150 | Substituted carbon, attached to the alkyne. |
| C4 (Pyrazole) | ~105-110 | CH carbon of the pyrazole ring. |
| C5 (Pyrazole) | ~130-140 | CH carbon of the pyrazole ring. |
| Cα (Alkyne) | ~75-85 | Carbon adjacent to the pyrazole ring. |
| Cβ (Alkyne) | ~80-90 | Carbon adjacent to the carboxyl group. |
| C=O (Carboxyl) | ~150-160 | Carbonyl carbon of the carboxylic acid. rsc.org |
This table is generated based on typical values for pyrazole researchgate.net, propiolic acid derivatives rsc.org, and general chemical shift ranges. It does not represent experimentally verified data for the specific compound.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed. nih.gov
COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between protons. A key correlation would be observed between the H4 and H5 protons of the pyrazole ring, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the H4 signal to the C4 carbon and the H5 signal to the C5 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying longer-range (2-3 bond) couplings between protons and carbons. Expected correlations would include:
The H4 and H5 protons of the pyrazole ring to the C3 carbon.
The H5 proton to the C4 carbon.
The H4 proton to the C5 carbon.
Crucially, correlations from the pyrazole protons (likely H4) to the alkyne carbons (Cα and Cβ) would confirm the connectivity between the ring and the side chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It can be useful for confirming through-space proximity, for instance, between the H4 proton and the alkyne group.
These 2D techniques are essential for the complete and accurate structural assignment of this compound and its derivatives. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of this compound would display several characteristic absorption bands that confirm the presence of its key functional groups.
O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching vibration of the carboxylic acid O-H group, which is involved in hydrogen bonding.
N-H Stretch: The N-H stretching vibration of the pyrazole ring typically appears as a medium to sharp band around 3100-3500 cm⁻¹. In solid-state spectra, this band can be broadened due to hydrogen bonding. researchgate.net
C-H Stretch: Aromatic C-H stretching from the pyrazole ring is expected just above 3000 cm⁻¹.
C≡C Stretch: The stretching of the carbon-carbon triple bond of the alkyne is a key feature. It is expected to be a weak to medium, sharp band in the 2190-2260 cm⁻¹ region. nist.gov Its intensity is often weak if the alkyne is substituted symmetrically, but conjugation with the pyrazole and carboxyl groups should enhance its visibility.
C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected between 1680-1725 cm⁻¹. Conjugation with the alkyne may shift this frequency slightly.
C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are expected in the fingerprint region, typically from 1400-1600 cm⁻¹.
Expected IR Absorption Frequencies:
| Functional Group | Expected Frequency (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500-3300 | Strong, Very Broad |
| N-H (Pyrazole) | 3100-3500 | Medium, Broad |
| C-H (Aromatic) | 3000-3100 | Medium |
| C≡C (Alkyne) | 2190-2260 | Weak to Medium, Sharp |
| C=O (Carboxylic Acid) | 1680-1725 | Strong, Sharp |
| C=N / C=C (Ring) | 1400-1600 | Medium to Strong |
This table is generated based on established IR correlation charts and data from pyrazole researchgate.net and propiolic acid derivatives nist.gov.
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorbance depends on a change in dipole moment, Raman scattering depends on a change in polarizability. Therefore, symmetric or nearly symmetric vibrations often produce strong Raman signals but weak or absent IR bands.
For this compound, the most prominent feature in the Raman spectrum would likely be the C≡C stretching vibration (2190-2260 cm⁻¹). Because the C≡C bond is a relatively non-polar and highly polarizable functional group, its stretching mode typically results in a strong and sharp Raman signal. This makes Raman spectroscopy particularly well-suited for identifying the alkyne moiety.
Other expected signals include the symmetric breathing modes of the pyrazole ring, which would appear in the fingerprint region. While both IR and Raman spectroscopy are used to study pyrazole derivatives, the direct Raman analysis for this compound is not extensively documented in the surveyed literature. researchgate.netscirp.org Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict and assign Raman active modes for novel compounds. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is an indispensable analytical technique for the characterization of this compound and its derivatives. It provides crucial information regarding the molecular weight and elemental composition of the parent molecule and offers insights into its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental formula of a newly synthesized compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a single, unambiguous molecular formula. For the parent compound, this compound, HRMS provides the exact mass, confirming its elemental composition of C₆H₄N₂O₂. This precision is vital to distinguish it from other potential isomeric structures or impurities with the same nominal mass. Techniques such as UHPLC-Q-Exactive-Orbitrap-HRMS are employed to achieve this level of accuracy for pyrazole derivatives and their metabolites. researchgate.net
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₄N₂O₂ |
| Monoisotopic Mass | 136.0273 u |
| Calculated m/z [M+H]⁺ | 137.0345 |
| Calculated m/z [M-H]⁻ | 135.0200 |
Note: The table presents theoretical values. Experimental values would be expected to align within a few parts per million (ppm).
Tandem Mass Spectrometry (MS/MS) is a powerful tool used to elucidate the structural characteristics of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the precursor ion (e.g., the protonated molecule [M+H]⁺) of a pyrazole derivative is selected and subjected to collision-induced dissociation (CID). The resulting product ions provide a fragmentation "fingerprint" that helps to confirm the connectivity of the core structures.
The fragmentation of pyrazole derivatives is influenced by the nature and position of substituents. researchgate.net Common fragmentation pathways for NH-pyrazoles involve initial cleavages of the pyrazole ring or losses of side-chain functionalities. For this compound, key fragmentation events would likely include:
Decarboxylation: Loss of CO₂ (44 Da) from the propiolic acid moiety is a highly probable fragmentation pathway for the [M-H]⁻ ion.
Ring Cleavage: The pyrazole ring itself can undergo characteristic cleavages, often involving the loss of N₂ or HCN. researchgate.net
Side-Chain Fragmentation: The propiolic acid side chain can break apart. The fragmentation of propiolic acid itself is well-documented. nist.gov
The fragmentation behavior of peptides containing cyclic amino acids like proline and pipecolic acid has been studied, revealing that fragmentation often occurs selectively at the amide bond adjacent to the ring, a phenomenon termed the "proline effect" or "pipecolic acid effect". nih.gov While not directly analogous, this highlights how cyclic nitrogen-containing structures can direct fragmentation pathways, a principle applicable to the pyrazole ring in these derivatives.
Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺, m/z 137.0345)
| Fragment Ion (m/z) | Proposed Structure/Loss |
|---|---|
| 119.0240 | [M+H - H₂O]⁺ |
| 109.0352 | [M+H - CO]⁺ |
| 92.0239 | [M+H - CO₂H]⁺ (Loss of carboxyl group) |
| 68.0504 | Pyrazole ring fragment |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information for compounds in the solid state, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms.
Single-crystal X-ray diffraction is the gold standard for absolute structure determination. For pyrazole derivatives, which are often synthesized via cyclocondensation reactions that can yield multiple regioisomers, this technique is invaluable. nih.gov It provides unambiguous confirmation of the final molecular structure, as demonstrated in the characterization of numerous pyrazole and pyridylpyrazole derivatives. nih.govnih.govresearchgate.net
The analysis confirms the connectivity of the pyrazole ring to the propiolic acid substituent at the 3-position, distinguishing it from other possible isomers (e.g., the 4- or 5-substituted analogue). The crystal system (e.g., monoclinic, triclinic) and space group (e.g., P2₁/n, P1) are determined, providing fundamental information about the symmetry and arrangement of molecules in the unit cell. nih.govslideshare.net
Table 3: Representative Crystallographic Data for a Pyrazole Derivative
| Parameter | Example Value (for a related pyrazole derivative) | Reference |
|---|---|---|
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/n | nih.gov |
| a (Å) | 10.123 | researchgate.net |
| b (Å) | 11.456 | researchgate.net |
| c (Å) | 12.789 | researchgate.net |
| β (º) | 98.45 | researchgate.net |
| Volume (ų) | 1467.8 | researchgate.net |
| Z | 4 | nih.gov |
Note: This table presents example data from published pyrazole derivative structures to illustrate the type of information obtained.
Crystal packing describes how individual molecules arrange themselves to form a stable, three-dimensional lattice. Pyrazole derivatives often exhibit packing motifs such as columns or layers, where molecules are nested into one another. nih.gov The packing is driven by a combination of intermolecular forces, including van der Waals interactions and, most importantly, hydrogen bonding.
Hydrogen bonding plays a dominant role in the solid-state architecture of this compound and its derivatives. The presence of both a hydrogen bond donor (the pyrazole N-H) and multiple acceptors (the pyrazole N atom and the carboxylic acid oxygens) facilitates the formation of extensive and robust hydrogen-bonding networks.
Common hydrogen bonds observed in related crystal structures include:
N-H···N bonds: Linking pyrazole rings of adjacent molecules.
O-H···O bonds: Forming classic carboxylic acid dimers.
N-H···O bonds: Connecting the pyrazole N-H to a carbonyl oxygen.
C-H···O interactions: Weaker hydrogen bonds that also contribute to crystal stability. slideshare.net
These interactions often link molecules into chains, sheets, or more complex three-dimensional arrays, which govern the physical properties of the crystalline solid. nih.govmdpi.com
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique in the characterization of newly synthesized chemical compounds. This method provides quantitative data on the elemental composition of a substance, typically by determining the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined values are then compared against the theoretically calculated percentages derived from the compound's proposed molecular formula. A close correlation between the found and calculated values, generally within a margin of ±0.4%, serves as a fundamental validation of a compound's empirical formula and a strong indicator of its purity.
For the parent compound, this compound, the theoretical elemental composition is calculated based on its molecular formula, C₆H₄N₂O₂. These values establish the benchmark required for the verification of an experimentally synthesized sample.
Table 1: Theoretical Elemental Composition of this compound
| Compound Name | Molecular Formula | Calculated %C | Calculated %H | Calculated %N |
| This compound | C₆H₄N₂O₂ | 52.95 | 2.96 | 20.58 |
In published research on related pyrazole derivatives, elemental analysis is consistently reported to confirm structural assignments. For instance, the analysis of 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furancarboxylate demonstrates the application and precision of this technique. The experimentally determined percentages of C, H, and N align closely with the values calculated for its molecular formula, C₁₅H₁₁BrN₂O₃. researchgate.netmdpi.com
Table 2: Elemental Analysis Data for a Representative Pyrazole Derivative
| Compound Name | Molecular Formula | Analysis | %C | %H | %N |
| 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furancarboxylate | C₁₅H₁₁BrN₂O₃ | Calculated | 51.90 | 3.19 | 8.07 |
| Found researchgate.netmdpi.com | 51.90 | 3.26 | 7.77 |
The data presented in Table 2 shows a strong congruence between the theoretical and experimental values for the pyrazole derivative, confirming its elemental composition and lending credence to its successful synthesis and purification. researchgate.netmdpi.com A similar level of agreement between theoretical data (Table 1) and experimental findings would be a critical requirement for the compositional verification of any synthesized sample of this compound.
Computational and Theoretical Investigations of 3 1h Pyrazol 3 Yl Propiolic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For 3-(1H-Pyrazol-3-yl)propiolic acid, DFT calculations would be employed to determine its most stable geometric configuration (geometry optimization). This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. The choice of the functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. Once the optimized geometry is obtained, various electronic properties such as total energy, dipole moment, and charge distribution can be calculated.
The presence of rotatable bonds in this compound, such as the bond connecting the pyrazole (B372694) ring to the propiolic acid moiety, suggests the possibility of multiple conformers. Conformational analysis would be performed to identify the different stable conformers and to calculate their relative energies. This is typically done by systematically rotating the dihedral angles of interest and performing energy calculations for each conformation. The results of this analysis would reveal the most likely shape of the molecule under different conditions and the energy barriers between different conformations.
Electronic Properties Analysis
The electronic properties of a molecule are key to understanding its reactivity and potential applications.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity. For this compound, these values would be calculated to predict its electronic behavior.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate areas that are electron-deficient and are susceptible to nucleophilic attack. An MEP map of this compound would highlight the reactive sites on the molecule.
Applications in Advanced Organic Synthesis and Materials Science
3-(1H-Pyrazol-3-yl)propiolic Acid as a Building Block in Complex Molecular Synthesis
This compound serves as a versatile precursor for a wide array of more complex molecules, leveraging the reactivity of both its alkyne and carboxylic acid functionalities, as well as the inherent chemical properties of the pyrazole (B372694) core.
The pyrazole ring system is a well-established pharmacophore found in numerous biologically active compounds. nih.gov this compound provides a convenient starting point for the synthesis of a diverse range of substituted pyrazoles. The propiolic acid group can undergo various transformations, such as esterification and amidation, to introduce different functional groups. For instance, reaction with various hydrazides can lead to the formation of pyrazole-containing 1,3,4-oxadiazole (B1194373) derivatives. researchgate.net Furthermore, the alkyne moiety can participate in addition reactions, allowing for the introduction of a wide variety of substituents at the position adjacent to the pyrazole ring. The pyrazole nitrogen can also be alkylated or arylated to further diversify the resulting molecular structures. uni.lu This versatility allows for the generation of large libraries of pyrazole derivatives for screening in drug discovery programs. nih.gov
A series of novel compounds featuring a 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid core were synthesized and evaluated for their biological activities. nih.gov The synthesis of these complex molecules often begins with simpler pyrazole-containing building blocks, which are then elaborated through various chemical transformations. atlantis-press.comnih.gov
Table 1: Examples of Diversified Pyrazole Derivatives
| Starting Material | Reagent/Condition | Product Type | Potential Application | Reference |
|---|---|---|---|---|
| This compound | Various hydrazides, POCl3 | Pyrazole-1,3,4-oxadiazole derivatives | Antimicrobial | researchgate.net |
| (E)-chalcone, 1H-pyrazole | Organocatalyst | (R)-1,3-diphenyl-3-(1H-pyrazol-1-yl)propan-1-one | Asymmetric synthesis | buchler-gmbh.com |
| Substituted acetophenone, hydrazine (B178648) | Knoevenagel condensation, Cyclization | 3-phenyl-1H-pyrazole derivatives | Anticancer | atlantis-press.com |
The bifunctional nature of this compound makes it an ideal substrate for the construction of fused and bridged heterocyclic systems. The propiolic acid moiety is a potent dienophile and dipolarophile in cycloaddition reactions. researchgate.netrsc.org For example, 1,3-dipolar cycloaddition reactions with azides can lead to the formation of triazole-substituted pyrazoles, a class of compounds with various applications. acs.org
Furthermore, intramolecular reactions can be designed where a substituent on the pyrazole nitrogen interacts with the propiolic acid group to form a new ring. This strategy has been employed to synthesize a variety of polyheterocyclic systems incorporating pyrazole, thiophene, thiazole, and thiadiazole moieties. researchgate.net These complex ring systems are of significant interest due to their potential pharmacological properties. The synthesis of such compounds often involves the use of versatile building blocks that can participate in a sequence of reactions to construct the desired polycyclic framework.
Contributions to Materials Science
The same molecular features that make this compound a valuable tool in organic synthesis also lend themselves to applications in materials science. The ability to form extended structures and coordinate with metal ions is particularly noteworthy.
The terminal alkyne and carboxylic acid groups of this compound allow it to act as a monomer in polymerization reactions. For example, it can undergo polymerization through the alkyne group via reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form hyperbranched polymers. nih.gov The carboxylic acid can be converted to an ester or amide to create monomers for condensation polymerization, leading to polyesters or polyamides containing pyrazole units in the backbone. abo.fi
Moreover, the bifunctionality of this molecule allows it to act as a crosslinking agent. researchgate.net By incorporating it into a polymer chain, the pendant pyrazole and propiolic acid groups can react with other polymer chains or monomers to form a three-dimensional network. This crosslinking can significantly enhance the thermal and mechanical properties of the resulting polymer. Pyrazole derivatives have been investigated for crosslinking chitosan (B1678972) to create new biomaterials with potential applications. mdpi.com
Table 2: Potential Polymer Architectures from this compound
| Polymerization Method | Role of Pyrazole Monomer | Resulting Polymer Type | Potential Properties |
|---|---|---|---|
| Click Chemistry (CuAAC) | AB2 monomer | Hyperbranched Polymer | Low viscosity, high functionality |
| Condensation Polymerization | Monomer | Polyester/Polyamide | Modified thermal and mechanical properties |
| Addition to existing polymer | Crosslinker | Crosslinked network | Enhanced stability |
The pyrazole ring, with its two nitrogen atoms, and the carboxylic acid group are excellent coordinating sites for metal ions. researchgate.net This makes this compound and its derivatives attractive ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.netdigitellinc.com MOFs are crystalline materials with porous structures, and their properties can be tuned by changing the metal ion and the organic ligand. researchgate.net
The geometry of the pyrazole-propiolic acid ligand can direct the formation of specific MOF architectures with desired pore sizes and functionalities. nih.gov These materials have potential applications in gas storage, separation, catalysis, and sensing. researchgate.net For instance, MOFs constructed from pyrazole-based ligands have been investigated for applications such as CO2 capture and as sensors for various molecules. nih.gov The introduction of the pyrazole moiety can also impart specific properties to the MOF, such as in hypergolic MOFs which are of interest for rocket propulsion. rsc.org
The conjugated system of the pyrazole ring and the alkyne group suggests that derivatives of this compound could have interesting photophysical properties. globalresearchonline.net Pyrazole-containing compounds have been investigated for their use as fluorescent agents and in dye molecules. researchgate.netglobalresearchonline.net By modifying the substituents on the pyrazole ring and extending the conjugation, it may be possible to tune the absorption and emission properties of these molecules for applications in organic light-emitting diodes (OLEDs) and other electronic devices. The synthesis of functionalized pyrazole derivatives is a key step in developing new materials with tailored optical and electronic properties. elsevierpure.com
Conclusion and Future Research Trajectories
Summary of Current Understanding and Research Gaps
3-(1H-Pyrazol-3-yl)propiolic acid is a promising but currently under-explored chemical entity. While its synthesis and reactivity can be largely predicted from the well-established chemistry of its constituent functional groups, there is a significant lack of specific experimental data for this particular molecule. The primary research gap is the absence of detailed studies characterizing its properties and exploring its full potential in the various fields discussed.
Emerging Synthetic Strategies and Methodological Innovations
Future synthetic efforts should focus on developing and optimizing scalable and efficient routes to this compound. This includes the exploration of novel catalytic systems for Sonogashira couplings that are more environmentally friendly and cost-effective. Furthermore, one-pot multicomponent reactions that assemble the molecule from simple precursors in a single step would be highly desirable. nih.gov
Untapped Potential in Chemical Transformations and Advanced Material Design
The true potential of this compound lies in its application as a versatile building block. In medicinal chemistry, it could be used to create focused libraries of compounds for high-throughput screening against various biological targets. In bioorthogonal chemistry, the development of novel pyrazole-based probes with enhanced reactivity and stability is an exciting prospect. rsc.orgresearchgate.netacs.org In materials science, its use as a linker for the design of functional MOFs with tunable porosity and catalytic activity, or as a monomer for the synthesis of smart polymers, represents a vast and largely untapped area of research. The unique combination of a pyrazole (B372694) ring, an alkyne, and a carboxylic acid in a single, relatively simple molecule ensures that this compound will continue to be a compound of significant interest for synthetic chemists in the years to come.
Q & A
Q. What established synthetic methodologies are available for 3-(1H-Pyrazol-3-yl)propiolic acid?
A common approach involves coupling pyrazole derivatives with propiolic acid precursors. For instance, propiolate esters (e.g., tert-butyl propiolate) can react with heterocyclic thiols or amines under mild conditions to form targeted derivatives, as demonstrated in the synthesis of structurally analogous compounds like 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid . Modifying reaction solvents (e.g., DMF or THF) and catalysts (e.g., Cu(I) for click chemistry) can optimize yields. Pyrazole rings are typically pre-functionalized to ensure regioselective coupling at the 3-position .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : and NMR identify proton environments (e.g., pyrazole ring protons at δ 6.5–7.5 ppm) and confirm carboxylate group presence (δ ~170 ppm in ).
- IR Spectroscopy : Stretching vibrations for C≡C (2100–2260 cm) and carboxylic acid O–H (2500–3300 cm) are diagnostic.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHNO, theoretical MW 150.05) .
Q. What handling and storage protocols are recommended for this compound?
- Handling : Use PPE (gloves, goggles) to avoid inhalation or skin contact, as carboxylic acids can irritate mucous membranes. Conduct reactions in fume hoods due to potential volatile byproducts .
- Storage : Store in airtight containers at 2–8°C under inert gas (N or Ar) to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
Advanced Research Questions
Q. How can computational tools predict the reactivity of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict sites for nucleophilic/electrophilic attack. Software like Gaussian or ORCA can simulate reaction pathways for derivatization (e.g., amidation or esterification) . Thermodynamic data from related compounds (e.g., phenylpropiolic acid, ΔfH° = -318 kJ/mol) provide benchmarks for stability assessments .
Q. What strategies resolve contradictory crystallographic data during structure determination?
- High-Resolution Data : Use synchrotron radiation to enhance diffraction quality.
- Twinning Analysis : SHELXL’s TWIN/BASF commands refine twinned crystals, common in small molecules with planar groups .
- Validation Tools : CheckCIF (via IUCr) identifies outliers in bond lengths/angles. Cross-validate with spectroscopic data to confirm connectivity .
Q. How can regiochemical outcomes be controlled in derivatization reactions?
- Steric Effects : Bulky substituents on the pyrazole ring direct reactions to the less hindered 3-position.
- Catalytic Systems : Pd/Cu-mediated cross-coupling (e.g., Sonogashira) favors alkyne functionalization over pyrazole nitrogen alkylation.
- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) stabilize transition states for carboxylate group reactions .
Q. How do pH and solvent systems influence the compound’s stability in biological assays?
- pH Sensitivity : The carboxylic acid group (pK ~4.5) deprotonates in physiological buffers (pH 7.4), enhancing solubility but potentially reducing membrane permeability.
- Solvent Compatibility : Use DMSO for stock solutions (<10% v/v) to avoid precipitation. Stability studies (HPLC monitoring) under assay conditions (e.g., 37°C, 24h) quantify degradation .
Q. What are the challenges in analyzing degradation products of this compound?
- Detection : LC-MS/MS with reverse-phase columns (C18) separates polar degradation products (e.g., hydrolyzed propiolic acid derivatives).
- Mechanistic Insights : Accelerated stability testing (40°C/75% RH) identifies major degradation pathways (e.g., oxidation at the triple bond or pyrazole ring hydrolysis) .
Data Contradiction Analysis
Q. Conflicting NMR How to address discrepancies between predicted and observed spectra?
- Dynamic Effects : Rotameric interconversion (e.g., hindered rotation around the pyrazole-propiolic acid bond) broadens peaks. Variable-temperature NMR (e.g., 25°C to -40°C) resolves splitting .
- Tautomerism : Pyrazole N-H tautomerism (1H vs. 2H forms) alters chemical shifts. Deuterated solvents (DMSO-d) and 2D NMR (COSY, HSQC) assign tautomeric states .
Q. Discrepancies in crystallographic vs. computational bond lengths: How to reconcile?
- Thermal Motion : High ADPs (atomic displacement parameters) in X-ray data indicate dynamic disorder, overestimating bond lengths. Compare with neutron diffraction or DFT-optimized geometries .
- Electron Density Artifacts : Multipole refinement (e.g., using Hirshfeld atom refinement) corrects for electron density delocalization in X-ray models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
